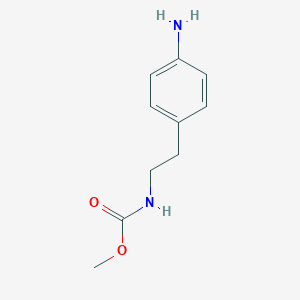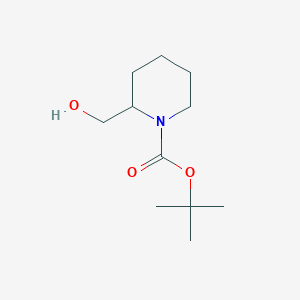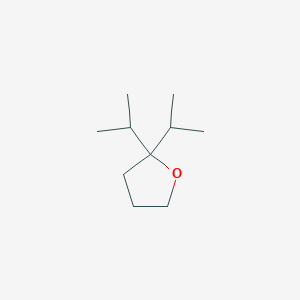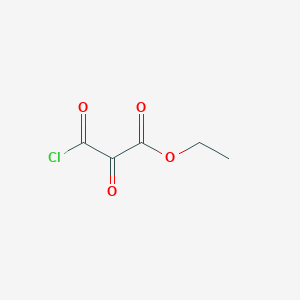
(4-Fluorophenyl)diphenylsulfonium triflate
Vue d'ensemble
Description
(4-Fluorophenyl)diphenylsulfonium triflate, also known as 4-Fluorophenyl diphenylsulfonium trifluoromethanesulfonate, is a compound with the empirical formula C19H14F4O3S2 . It has a molecular weight of 430.44 . This compound is used as a cationic photoinitiator and a photoacid generator .
Molecular Structure Analysis
The InChI string for (4-Fluorophenyl)diphenylsulfonium triflate isInChI=1S/C18H14FS.CHF3O3S/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;2-1(3,4)8(5,6)7/h1-14H;(H,5,6,7)/q+1;/p-1 . The canonical SMILES string is C1=CC=C(C=C1)S+C3=CC=C(C=C3)F.C(F)(F)(F)S(=O)(=O)[O-] . Physical And Chemical Properties Analysis
The melting point of (4-Fluorophenyl)diphenylsulfonium triflate is 117-120 °C (lit.) . It has a molecular weight of 430.4 g/mol . The compound has 0 hydrogen bond donor count, 7 hydrogen bond acceptor count, and 3 rotatable bond count .Applications De Recherche Scientifique
Use in Cross-Coupling Reactions
(4-Fluorophenyl)diphenylsulfonium triflate has been utilized in various cross-coupling reactions. For instance, it has been used in the Sonogashira reaction, which is a palladium-catalyzed coupling reaction of terminal alkynes with aryl or vinyl halides. This reaction has significant implications in creating arylalkynes, with yields exceeding 99% in some cases (Tian et al., 2017). Moreover, it has been applied in the Pd-catalyzed Suzuki–Miyaura cross-coupling with arylboronic acids, providing a valuable method for phenylation (Wang et al., 2016).
Radiosynthesis and Radiochemistry
In the field of radiochemistry, (4-Fluorophenyl)diphenylsulfonium triflate has been employed in the automated radiosynthesis of no-carrier-added 4-[18F]fluoroiodobenzene, a building block used in various transition metal-mediated cross-coupling reactions (Way & Wuest, 2014). This synthesis is vital for accessing larger amounts of [18F]fluoroiodobenzene with high radiochemical purity.
Electrophilic Trifluoromethylating Agents
(4-Fluorophenyl)diphenylsulfonium triflate has also been explored as an electrophilic trifluoromethylating agent. It has shown efficiency in reacting with various aromatic rings under mild conditions, offering a method to produce trifluoromethylated compounds (Yang, Kirchmeier, & Shreeve, 1998).
In Johnson-Corey-Chaykovsky Reaction
This compound has proven effective as a ylide reagent in the Johnson-Corey-Chaykovsky reaction. It is used to afford trifluoromethyl epoxides, cyclopropanes, and aziridines, displaying excellent diastereoselectivity in these transformations (Duan et al., 2015).
Photochemistry Studies
The photochemistry of triarylsulfonium salts, including (4-fluorophenyl)diphenylsulfonium triflate, has been investigated. Research in this area has led to the discovery of new rearrangement products and insights into the mechanism of photolysis (Dektar & Hacker, 1990).
Safety And Hazards
(4-Fluorophenyl)diphenylsulfonium triflate is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements for this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
Propriétés
IUPAC Name |
(4-fluorophenyl)-diphenylsulfanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FS.CHF3O3S/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;2-1(3,4)8(5,6)7/h1-14H;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYQZOQILXLBIB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)F.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584134 | |
| Record name | (4-Fluorophenyl)(diphenyl)sulfanium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)diphenylsulfonium triflate | |
CAS RN |
154093-57-9 | |
| Record name | (4-Fluorophenyl)(diphenyl)sulfanium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Fluorophenyl)diphenylsulfonium triflate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride](/img/structure/B114138.png)

![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)


![2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B114147.png)
![1-Methyl-2-vinyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B114150.png)




